(rel)-RSD 921

Opioid Receptor Binding Stereochemistry Off-Target Selectivity

Procure (rel)-RSD 921, the R,R enantiomer of PD 117302. This class I sodium channel blocker offers 4x greater potency than lidocaine in local anesthesia, tissue-selective frequency-dependent block, and enhanced efficacy under ischemic acidosis. Lacking significant kappa-opioid activity, it eliminates confounding variables in pain and GI studies, ensuring sodium channel-specific outcomes.

Molecular Formula C21H28N2OS
Molecular Weight 356.5 g/mol
CAS No. 114419-77-1
Cat. No. B1680142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rel)-RSD 921
CAS114419-77-1
Synonymsenzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-
N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide
PD 117302
PD-117302
PD117302
RSD 921
RSD-921
trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide
Molecular FormulaC21H28N2OS
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3
InChIInChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1
InChIKeySYHJZCCNQDFHJQ-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RSD 921 (CAS 114419-77-1) for Scientific Procurement: A Validated Class I Sodium Channel Blocker


(rel)-RSD 921 (also designated RSD-921 or PD-123497) is an arylbenzacetamide-class, class I sodium channel blocker with a defined chemical structure (C21H28N2OS, MW 356.52) [1]. The compound was developed as a potential local anesthetic and antiarrhythmic agent [2]. A critical baseline characteristic for procurement is its defined stereochemistry: RSD 921 is the R,R enantiomer of the racemic kappa-opioid agonist PD 117,302 [3]. This stereospecificity is the foundation for its primary biological activity and its differentiation from its racemate and other sodium channel blockers [3].

Why Class I Sodium Channel Blockers Are Not Interchangeable: The RSD 921 Differentiation Case


The procurement of a sodium channel blocker cannot be based solely on its broad class designation (e.g., 'Class I antiarrhythmic'). Functional substitution with a generic alternative like lidocaine or another arylbenzacetamide is scientifically invalid due to RSD 921's unique, quantifiable pharmacological fingerprint. This includes its stark stereochemical differentiation, which confers a unique on-target/off-target profile [1]; a tissue-selective, frequency-dependent blocking profile not shared by many class members [2]; and an enhanced potency under ischemic conditions (e.g., low pH) [3]. These are not class-level properties but specific, measurable attributes that critically impact experimental outcomes and therapeutic potential [1].

Quantitative Evidence for RSD 921 Procurement: Head-to-Head Performance vs. Comparators


RSD 921 vs. Racemate PD 117,302: Enantioselective Abolition of Kappa-Opioid Receptor Activity

RSD 921 is the R,R enantiomer of the racemic kappa-opioid agonist PD 117,302 [1]. In contrast to the racemate, which possesses significant kappa-opioid activity, RSD 921 lacks significant activity at opioid receptors, demonstrating a functional separation of pharmacological effects due to stereochemistry [1].

Opioid Receptor Binding Stereochemistry Off-Target Selectivity

RSD 921 vs. Lidocaine: 4-Fold Potency Advantage in Human Local Anesthesia

In a Phase II clinical trial, RSD 921 demonstrated 4-fold greater potency than lidocaine when administered intradermally to human subjects [1]. Solutions of RSD 921 were equipotent to solutions of lidocaine at a 4-fold lower concentration, with equal onset of action.

Local Anesthesia Potency Comparison Clinical Trial

RSD 921's Tissue-Selective Block: Marked Frequency-Dependence in Heart vs. Skeletal Muscle Channels

RSD 921 exhibits a tissue-selective, use-dependent block of sodium channels. It produces a marked frequency-dependent block of cardiac sodium channels, but only a mild frequency-dependent block of skeletal muscle channels [1]. This differential is a key differentiator from many standard class I agents.

Cardiac Electrophysiology Use-Dependent Block Tissue Selectivity

RSD 921's Enhanced Sodium Channel Blockade Under Acidotic (Ischemic) Conditions

The sodium channel blockade by RSD 921 is significantly enhanced under ischemic conditions (low pH) [1]. This pH-dependent augmentation of block is a key differentiation point, as it suggests the compound's activity is potentiated precisely in the pathophysiological environment where it is most needed.

Ischemia Model pH Dependence Cardioprotection

RSD 921's Preferential Binding to the Open State of the Sodium Channel

Kinetic analysis of RSD 921's block of non-inactivating IFMQ3 mutant sodium channels reveals it preferentially interacts with the open state of the channel [1]. The on-rate constant (k_on) for open channel block was determined to be 0.11 ± 0.012 × 10^6 M⁻¹ s⁻¹, and the off-rate constant (k_off) was 12.5 ± 2.5 s⁻¹ [1].

Channel Gating State-Dependent Block Molecular Pharmacology

Recommended Applications for RSD 921 Based on Verified Differentiation


In Vivo Studies Requiring Potent Local Anesthesia with an Improved Safety Margin

Given its 4-fold greater potency than lidocaine in producing local anesthesia in human trials, RSD 921 is the superior choice for in vivo models where high potency and a wide therapeutic window are critical. This includes studies involving pain, neuropathic pain models, or any procedure requiring effective local nerve block with a lower risk of systemic toxicity due to lower required doses. [1]

Cardiac Electrophysiology and Ischemia-Reperfusion Injury Research

RSD 921's tissue-selective, marked frequency-dependent block of cardiac sodium channels, combined with its enhanced potency under acidotic conditions, makes it an ideal tool for investigating arrhythmogenesis in models of myocardial ischemia. It is particularly well-suited for experiments utilizing isolated hearts (Langendorff preparations) or in vivo models of coronary artery occlusion to study ventricular fibrillation and other ischemic arrhythmias. [2]

Investigations of State-Dependent Ion Channel Pharmacology

The well-characterized kinetics of RSD 921's open-channel block (k_on = 0.11 ± 0.012 × 10^6 M⁻¹ s⁻¹; k_off = 12.5 ± 2.5 s⁻¹) make it a valuable reference compound for biophysical studies of sodium channel gating. It is an excellent tool for researchers using patch-clamp or two-electrode voltage clamp to explore the relationship between channel state (resting, open, inactivated) and drug binding, providing a benchmark for state-dependent block. [3]

Experiments Mandating the Exclusion of Opioid Receptor-Mediated Confounds

In any study design where activation of kappa-opioid receptors would introduce a confounding variable (e.g., studies on pain perception, gastrointestinal motility, or mood), RSD 921's lack of significant opioid activity makes it the clear choice over its racemate, PD 117,302, or other compounds with mixed pharmacology. This ensures that any observed physiological or behavioral effect can be attributed solely to sodium channel blockade. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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